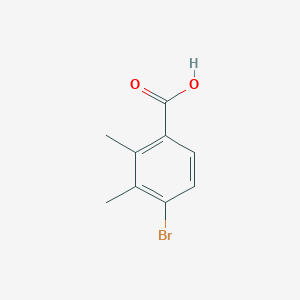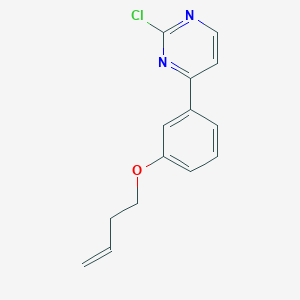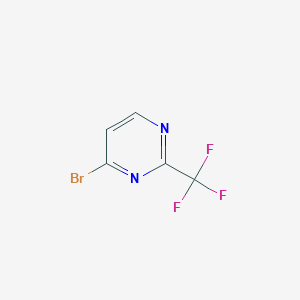
1-(3-Hydroxybutyl)pyrrolidin-2-one
Descripción general
Descripción
1-(3-Hydroxybutyl)pyrrolidin-2-one is a cyclic amide compound with the chemical formula C8H15NO2 . It has a molecular weight of 157.21 . The IUPAC name for this compound is 1-(3-hydroxybutyl)-2-pyrrolidinone . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved through the (3 + 2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with the appropriate isocyanates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of 1-(3-Hydroxybutyl)pyrrolidin-2-one is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
1-(3-Hydroxybutyl)pyrrolidin-2-one is an oil at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
The compound “1-(3-Hydroxybutyl)pyrrolidin-2-one” can be utilized in the synthesis of various pharmaceutical intermediates. Its structure is conducive to modifications that can lead to the development of drugs with potential antifungal, antibacterial, anticonvulsant, and anticancer activities .
Antioxidant Properties
Research indicates that derivatives of Pyrrolidin-2-One, which includes “1-(3-Hydroxybutyl)pyrrolidin-2-one”, exhibit antioxidant activities. This property is crucial as it can help in protecting cells against oxidative stress, which is linked to numerous diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .
Cognitive Enhancers
Compounds related to Pyrrolidin-2-One have been found to exhibit anti-amnesic activity. Although specific data on “1-(3-Hydroxybutyl)pyrrolidin-2-one” is not provided, its structural similarity to other pyrrolidinone derivatives suggests potential applications in developing cognitive enhancers or nootropics .
Anticancer Research
Pyrrolidine derivatives have been explored for their anticancer properties. While specific studies on “1-(3-Hydroxybutyl)pyrrolidin-2-one” are not detailed, its chemical class suggests a potential role in anticancer drug discovery and development .
Mecanismo De Acción
While the specific mechanism of action for 1-(3-Hydroxybutyl)pyrrolidin-2-one is not mentioned in the search results, it’s worth noting that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-hydroxybutyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)4-6-9-5-2-3-8(9)11/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKDYSBMGASIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxybutyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





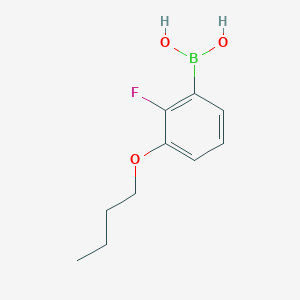


![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
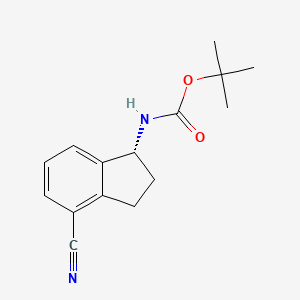
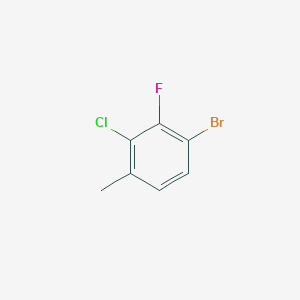
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
